
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as MDQ, has been a topic of interest in recent years . Various methods have been adopted for synthesis, including new strategies on par with the reported methods . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Quinoline derivatives, including those related to "2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile," have been extensively researched for their synthetic applications. For instance, the synthesis of 3-Heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones from 3-heteroaryl-1,2-diazepino[3,4-b]quinoxaline-5-carbonitriles demonstrates the versatility of quinoline derivatives in creating complex heterocyclic frameworks, which are valuable in drug development and material science (Kurasawa et al., 2005).
Photovoltaic Applications
Quinoline derivatives have found applications in the field of organic electronics, particularly in organic photovoltaic cells. The study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, for example, highlights the potential of these compounds in enhancing the efficiency of solar cells through improved electronic properties (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Novel quinoline derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic media, presenting a potential application in industrial corrosion protection (Singh et al., 2016).
Protozoan Parasite Growth Inhibition
Further, quinoline derivatives are explored for their biological activity against protozoan parasites. Compounds such as "4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile" have shown potent activity against pathogens responsible for diseases like human African trypanosomiasis (HAT), Chagas disease, and malaria, indicating their potential as scaffolds for lead discovery in antiparasitic drug development (Devine et al., 2015).
Zukünftige Richtungen
The future directions for research on MDQ and similar quinoline derivatives are promising. These compounds have attracted considerable attention due to their potential in various significant fields . The study on N-heterocycles has dramatically increased due to its versatility and its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including the nmda receptor and the rna-dependent rna polymerase enzyme .
Mode of Action
It’s suggested that quinoline allied heterocycles have shown potential for hepatocyte growth inhibition .
Biochemical Pathways
Quinoline derivatives have been known to influence various biochemical pathways, including those involved in the hepatitis c virus .
Eigenschaften
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCQTBNFTSEISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

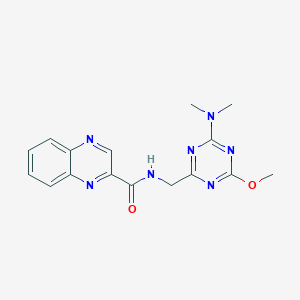
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
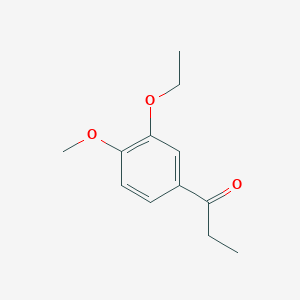
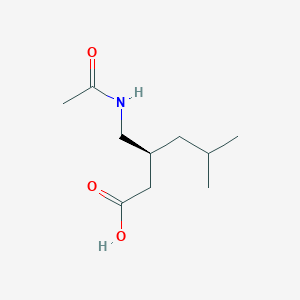
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
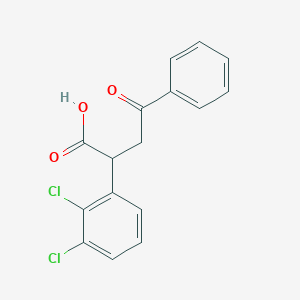
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)
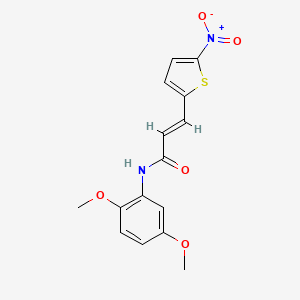
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)